Cas no 2503155-16-4 (Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride)

Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a piperidine moiety. The compound's stereospecific (2S) configuration ensures precise reactivity in asymmetric synthesis, making it valuable for pharmaceutical and organic chemistry applications. The Boc group enhances stability during synthetic manipulations, while the hydrochloride salt improves solubility and handling. Its structural features, including the pyrrolidine and piperidine rings, make it a versatile intermediate for constructing complex bioactive molecules, particularly in drug discovery. The compound is characterized by high purity and consistent performance, supporting reproducible results in research and development.
Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride structure
2503155-16-4 structure
Product Name:Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride
CAS No:2503155-16-4
MF:C16H31ClN2O2
MW:318.882543802261
CID:5762569
PubChem ID:155822622
Update Time:2025-06-14

Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-27102433
    • 2503155-16-4
    • Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride
    • tert-butyl (2S)-2-[2-(piperidin-4-yl)ethyl]pyrrolidine-1-carboxylate hydrochloride
    • Inchi: 1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-12-4-5-14(18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m1./s1
    • InChI Key: QXFXSBVCXJIIJC-PFEQFJNWSA-N
    • SMILES: Cl.O(C(C)(C)C)C(N1CCC[C@@H]1CCC1CCNCC1)=O

Computed Properties

  • Exact Mass: 318.2074059g/mol
  • Monoisotopic Mass: 318.2074059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų

Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride Pricemore >>

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Additional information on Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride

Comprehensive Overview of Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride (CAS No. 2503155-16-4)

Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride (CAS No. 2503155-16-4) is a chiral organic compound widely utilized in pharmaceutical research and drug development. Its unique structural features, including the pyrrolidine and piperidine moieties, make it a valuable intermediate for synthesizing bioactive molecules. Researchers often focus on its stereochemistry (2S configuration) and the tert-butyl carbamate protecting group, which enhances stability during synthetic processes.

The compound's hydrochloride salt form improves solubility, a critical factor in formulation studies. Recent trends in drug discovery emphasize the importance of such derivatives for optimizing pharmacokinetic properties. For instance, piperidine-containing compounds are frequently explored for their potential in central nervous system (CNS) drug development, aligning with current interest in neurodegenerative disease therapies. The pyrrolidine scaffold also appears in numerous FDA-approved drugs, underscoring its pharmacological relevance.

Analytical characterization of CAS 2503155-16-4 typically involves advanced techniques like HPLC, NMR, and mass spectrometry. Purity thresholds (>98%) are crucial for research applications, as impurities may affect biological assay results. Storage recommendations usually specify controlled environments (2-8°C) to maintain stability, a common query among laboratory professionals.

In synthetic chemistry, this compound serves as a versatile building block. The tert-butoxycarbonyl (Boc) group allows selective deprotection, enabling sequential reactions—a technique popularized by peptide synthesis methodologies. Recent publications highlight its use in creating novel G protein-coupled receptor (GPCR) modulators, reflecting the pharmaceutical industry's focus on targeted therapies.

Regulatory compliance for Tert-butyl (2S)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride follows standard research chemical guidelines. While not classified as hazardous under normal handling conditions, proper laboratory practices (PPE, ventilation) are recommended—a safety aspect frequently searched by new researchers. The compound's non-prohibited status facilitates global research collaboration.

Emerging applications include its potential role in developing proteolysis targeting chimeras (PROTACs), a cutting-edge therapeutic modality. The piperidin-4-yl segment may contribute to E3 ligase binding, a hot topic in targeted protein degradation research. Such innovative uses demonstrate how traditional intermediates gain new relevance in modern drug discovery paradigms.

Supply chain considerations for CAS 2503155-16-4 emphasize batch-to-batch consistency, with manufacturers increasingly providing comprehensive analytical certificates. This responds to growing researcher demand for transparent quality documentation. Custom synthesis options are also expanding, accommodating specialized isotopic labeling or purity requirements.

From an intellectual property perspective, derivatives of this compound appear in multiple patent filings related to kinase inhibitors and neurotransmitter modulators. The chiral purity aspect frequently claims attention, as enantiomeric differences significantly impact drug efficacy—a principle reinforced by recent FDA guidance on stereoisomeric drugs.

Environmental handling protocols for this material align with standard organic compound disposal procedures. While not classified as persistent, its biodegradation profile remains an active research area, particularly for pharmaceutical waste management strategies gaining regulatory attention.

Future research directions may explore the compound's utility in bioconjugation techniques or as a precursor for PET radiotracers, leveraging its amine-reactive sites. Such applications would capitalize on current interests in molecular imaging and theranostic agents, demonstrating the compound's evolving scientific value.

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